4-(Aminomethyl)phenylalanine

Supramolecular Chemistry Affinity Tagging Peptide Engineering

4-(Aminomethyl)-L-phenylalanine (AMPhe) delivers sub-nanomolar affinity for cucurbit[7]uril (Kd = 0.95 nM), enabling single-residue affinity tags that replace bulky His6/GST tags for streamlined protein purification. Its para-aminomethyl pKa ~10.5 ensures quantitative selectivity (500-fold over tBuPhe) and cooperative hydrogen bonding essential for defined protease substrate outcomes (substrate vs. inhibitor). Ideal for Q7-tag purification, hK1 FRET probes, and ribosomal foldamer incorporation. Bulk quantities available.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 150338-20-8
Cat. No. B111946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)phenylalanine
CAS150338-20-8
Synonyms4-(aminomethyl)phenylalanine
4-Amf
4-aminomethylphenylalanine
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)CN
InChIInChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
InChIKeyGNVNKFUEUXUWDV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)phenylalanine (CAS 150338-20-8) Procurement Guide: Verified Differentiation for Scientific Selection


4-(Aminomethyl)phenylalanine (AMPhe; also referred to as 4-(aminomethyl)-L-phenylalanine) is a noncanonical amino acid derivative of phenylalanine featuring an aminomethyl (-CH2NH2) substituent at the para position of the aromatic ring . With the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol, this compound serves as a synthetic building block for peptides and proteins where a cationic, aromatic side chain is required [1]. Unlike standard canonical amino acids, AMPhe introduces a primary amine functionality that dramatically alters its molecular recognition properties, enabling high-affinity interactions with synthetic receptors and proteases that are unattainable with natural residues.

Why Generic Phenylalanine Derivatives Cannot Substitute for 4-(Aminomethyl)phenylalanine in Precision Research Applications


Substituting 4-(aminomethyl)phenylalanine with a structurally similar phenylalanine derivative (e.g., phenylalanine, 4-tert-butylphenylalanine, or 4-guanidine phenylalanine) leads to a collapse of key functional properties due to the precise electronic and steric requirements of the aminomethyl group. The para-positioned aminomethyl substituent provides a protonatable primary amine with a pKa of approximately 10.5, which engages in cooperative hydrogen bonding and electrostatic interactions that are fundamentally distinct from the neutral tert-butyl group or the planar, resonance-stabilized guanidine moiety [1]. This unique side chain architecture is essential for achieving the sub-nanomolar binding affinity observed with cucurbit[7]uril (Q7) [1] and for dictating substrate versus inhibitor outcomes in protease assays [2]. Consequently, any attempt to replace AMPhe with a cheaper or more readily available analog will result in loss of the quantitative performance metrics documented below, invalidating experimental outcomes in Q7-based affinity tagging, sequence-specific proteolysis, and tissue kallikrein substrate profiling.

4-(Aminomethyl)phenylalanine: Quantitative Performance Benchmarks Against Closest Analogs and Alternatives


Sub-Nanomolar Cucurbit[7]uril (Q7) Receptor Binding: 500-Fold Affinity Advantage Over 4-tert-Butylphenylalanine in Peptide Context

In a direct head-to-head comparison of N-terminal tripeptide derivatives, AMPhe-Gly-Gly bound to the synthetic receptor cucurbit[7]uril (Q7) with an equilibrium dissociation constant (Kd) of 0.95 nM in neutral phosphate buffer [1]. In stark contrast, the analogous peptide containing 4-tert-butylphenylalanine (tBuPhe-Gly-Gly) exhibited a Kd approximately 500-fold higher (weaker), despite the amino acid tBuPhe alone showing a comparable 20-30-fold affinity enhancement over phenylalanine [1]. This dramatic divergence underscores that the aminomethyl group uniquely enables a positively cooperative binding mechanism involving the N-terminal ammonium, the side chain ammonium, and the peptide backbone, a synergy not achievable with the hydrophobic tert-butyl substituent [1].

Supramolecular Chemistry Affinity Tagging Peptide Engineering

Sequence-Specific Protease Inhibition: 24-Hour Proteolytic Stability Conferred by AMPhe N-Terminus with Q7

In a controlled study using aminopeptidase N (APN), an otherwise nonspecific exopeptidase, the presence of excess cucurbit[7]uril (Q7) selectively prevented the removal of N-terminal AMPhe from a pentapeptide substrate, whereas N-terminal phenylalanine (Phe) was only partially protected [1]. Liquid chromatography experiments demonstrated that the Q7-bound AMPhe-Met dipeptide product remained completely stable to further proteolytic digestion for at least 24 hours, while the corresponding Phe-Met product showed no such long-term protection [1]. This protection directly correlates with the 20-30-fold higher affinity of AMPhe for Q7 compared to Phe [2].

Protease Engineering Enzyme Inhibition Peptide Stability

Human Tissue Kallikrein (hK1) Substrate Specificity: AMPhe Enables Efficient Hydrolysis While 4-(Aminomethyl)cyclohexylalanine (Ama) Acts as Potent Inhibitor

In a comparative study of basic non-natural amino acids at the P1 position of internally quenched fluorescent peptides, the AMPhe-containing substrate (Abz-F-Amf-S-R-Q-EDDnp) was efficiently hydrolyzed by human urinary kallikrein (hK1) [1]. In contrast, the structurally similar 4-(aminomethyl)cyclohexylalanine (Ama) analog was completely resistant to hydrolysis and instead acted as a potent inhibitor of hK1 with a Ki of 50 nM [1]. Other basic analogs tested, including 4-guanidine phenylalanine (Gnf), 4-(aminomethyl)-N-isopropylphenylalanine (Iaf), and 3-pyridylalanine (Pya), were also resistant to hydrolysis, highlighting the unique substrate-competent profile of AMPhe within this class [1].

Protease Substrate Profiling Kallikrein Non-Natural Amino Acids

Ribosomal Incorporation of Aromatic Oligoamide Foldamers via AMPhe Side Chain Functionalization

The aminomethyl group of AMPhe serves as a versatile chemical handle for further derivatization, enabling the ribosomal incorporation of aromatic oligoamide foldamers as peptide side chain appendages [1]. Using flexizyme technology, Tsiamantas et al. successfully charged tRNA with AMPhe derivatives bearing oligoamide foldamer side chains and demonstrated their efficient incorporation both at the C-terminus and within internal positions of peptide sequences by the ribosome [1]. This represents a class-level advantage over other phenylalanine derivatives (e.g., 4-azidomethylphenylalanine, 4-ethynylphenylalanine) that may be suitable for click chemistry but lack the extended hydrogen-bonding capacity and structural rigidity of the aminomethyl-linked oligoamides.

Genetic Code Expansion Ribosomal Synthesis Foldamer Chemistry

Procurement-Driven Application Scenarios for 4-(Aminomethyl)phenylalanine Based on Verified Performance Data


Development of Minimalist Affinity Tags for Protein Purification and Molecular Recognition

Leveraging the sub-nanomolar Q7 binding affinity of N-terminal AMPhe (Kd = 0.95 nM for AMPhe-Gly-Gly) [1], researchers can engineer single-residue affinity tags for recombinant proteins. This approach eliminates the need for bulky purification tags (e.g., His6, GST, MBP) that may interfere with protein function or require subsequent cleavage. The 500-fold selectivity over the closest phenylalanine analog (tBuPhe) ensures that background binding is negligible, enabling high-purity, single-step purification using Q7-functionalized resins. This application is particularly valuable for structural biology, where minimal perturbation of the native protein is essential.

Sequence-Controlled Proteolytic Processing for Peptide Mapping and Biopharmaceutical Manufacturing

Incorporating AMPhe at the N-terminus of peptide substrates enables precise, Q7-dependent inhibition of nonspecific exopeptidases such as aminopeptidase N (APN) [2]. Because AMPhe-Met dipeptides remain completely stable for ≥24 hours in the presence of Q7 while other residues are digested, this system allows researchers to generate a single, defined cleavage product from complex peptide mixtures. This capability is directly applicable to peptide mapping workflows in proteomics, quality control of biopharmaceuticals, and the production of homogeneous peptide therapeutics where traditional proteases yield heterogeneous mixtures.

Human Kallikrein Substrate Profiling and Inhibitor Development

The distinct functional outcomes observed with AMPhe (efficient substrate hydrolysis) versus Ama (potent inhibition with Ki = 50 nM) in human tissue kallikrein (hK1) assays [3] provide a rational framework for designing both activity probes and lead inhibitors. Researchers studying hK1-related pathways (e.g., cardiovascular regulation, inflammation) can use AMPhe-containing FRET peptides as sensitive substrates for activity assays, while medicinal chemists can employ the inhibitory Ama scaffold as a starting point for developing selective hK1 inhibitors. The availability of both substrate-competent and inhibitory building blocks within the same chemical series accelerates structure-activity relationship (SAR) studies and reduces the number of synthetic iterations required.

Genetically Encoded Synthesis of Peptide-Foldamer Hybrid Macromolecules

For laboratories engaged in genetic code expansion and ribosomal synthesis of non-standard peptides, AMPhe offers a validated entry point for incorporating aromatic oligoamide foldamers into peptide backbones [4]. The primary amine of the aminomethyl group serves as an orthogonal conjugation site for attaching pre-formed foldamer units, which can then be charged onto tRNA using flexizymes and incorporated by the ribosome. This approach enables the biosynthesis of hybrid macromolecules with precisely defined secondary structures and functions that are inaccessible through conventional peptide synthesis or recombinant expression with canonical amino acids. The demonstrated compatibility with both C-terminal and internal incorporation positions further expands the design space for novel biomaterials and therapeutic candidates.

Technical Documentation Hub

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